1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound “1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a bromothiophene group, which is a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a bromine atom attached . It also contains a dihydropyridine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one double-bonded oxygen atom . The molecule also has a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bromothiophene and dihydropyridine rings, and the introduction of the carboxylic acid group. One possible method for forming the bromothiophene ring could be through a Suzuki-Miyaura cross-coupling reaction . The dihydropyridine ring could potentially be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromothiophene and dihydropyridine rings, as well as the carboxylic acid group. The bromine atom on the thiophene ring would likely make this portion of the molecule relatively electron-rich, while the nitrogen atom in the dihydropyridine ring would likely make this portion of the molecule relatively electron-deficient .Chemical Reactions Analysis
The bromothiophene group in this compound could potentially undergo further reactions with palladium-catalyzed cross-coupling reactions . The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could potentially make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a bromine atom .Scientific Research Applications
Organic Synthesis and Molecular Structure
Research on derivatives of 5-bromothiophene, including compounds structurally related to 1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid, has led to advancements in organic synthesis techniques. For example, Sharma et al. (2022) demonstrated the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, showcasing the efficiency of creating compounds with potential antibacterial and antifungal properties without the need for separation techniques (Sharma et al., 2022). Additionally, the study on 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid by Dobbin et al. (1993) provides insights into the hydrogen bonding in similar dihydropyridine derivatives, which could influence the design of new molecules with enhanced stability and bioactivity (Dobbin et al., 1993).
Antimicrobial and Anticancer Activities
A significant area of research involves evaluating the antimicrobial and anticancer potential of compounds derived from 5-bromothiophene. A study by M et al. (2022) synthesized a Schiff base derivative, showcasing effective cytotoxic activity against specific cell lines, indicating the therapeutic potential of such compounds (M et al., 2022). This aligns with the broader trend of exploring thiophene derivatives for biomedical applications, including their role as antibacterial and anticancer agents.
Dye Synthesis and Textile Application
Research by Abolude et al. (2021) highlights the synthesis of disperse dyes from thiophene derivatives, emphasizing their application on polyester and nylon fabrics. This study not only underscores the versatility of thiophene-based compounds in material science but also their importance in industrial applications, such as fabric dyeing, where they exhibit excellent fastness properties (Abolude et al., 2021).
Spasmolytic Effects and Structural Analysis
Furthermore, the exploration of thiophene-based derivatives for their spasmolytic activity, as conducted by Rasool et al. (2020), showcases the potential medical applications of these compounds. The study provides a detailed analysis of the structural and electronic properties, contributing valuable insights into the design of new pharmacological agents (Rasool et al., 2020).
Future Directions
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFARJPRLYACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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